4-Ethyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound. It features a unique structure that combines a pyrimidine ring, a piperazine ring, and a triazolopyridazine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by fluorination.
Piperazine Derivatization: The piperazine ring is introduced via nucleophilic substitution reactions.
Triazolopyridazine Core Formation: The triazolopyridazine core is formed through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can occur, especially on the pyrimidine and triazolopyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile.
Scientific Research Applications
4-Ethyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to the modulation of cellular processes, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-5-fluoropyrimidin-4(3H)-one
- 3-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole
Uniqueness
Compared to similar compounds, 4-Ethyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine stands out due to its unique combination of rings and functional groups
Properties
IUPAC Name |
6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N8/c1-2-10-13(17)14(22-9-21-10)27-7-5-26(6-8-27)12-4-3-11-23-24-15(16(18,19)20)28(11)25-12/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEIEXIPELTRGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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